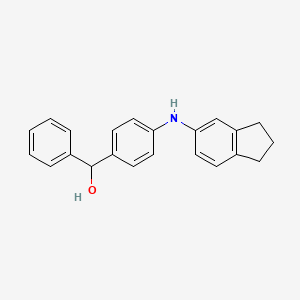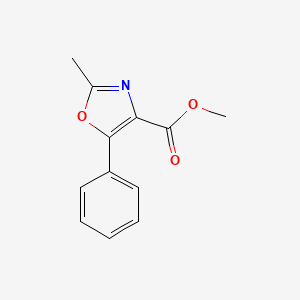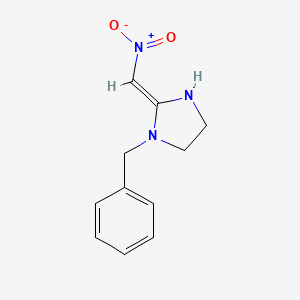![molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7](/img/structure/B13087709.png)
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-difluorobicyclo[310]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is characterized by the presence of a bicyclic structure with two fluorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with different fluorine atom positions.
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the ethyl ester group but shares the bicyclic and fluorine-containing structure.
Uniqueness
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the specific positioning of its fluorine atoms and the presence of the ethyl ester group.
Properties
CAS No. |
1823901-96-7 |
|---|---|
Molecular Formula |
C9H12F2O2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3 |
InChI Key |
RRGPPWRCLDBGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
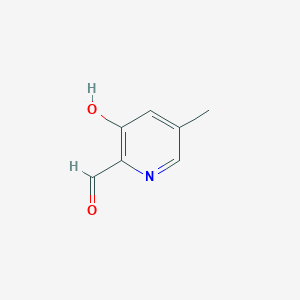
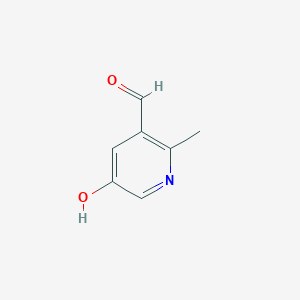
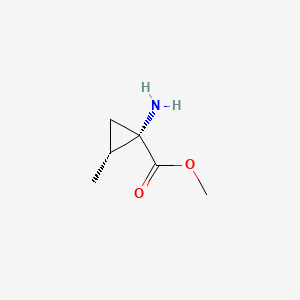

![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)


